D-Glutamic acid, 5-methyl ester

Chiral chemistry Enantiomeric purity Peptide synthesis

SPPS of D-amino acid peptides often fails due to racemization or incorrect stereochemistry. D-Glu(OMe)-OH (CAS 6461-04-7) is the definitive D-enantiomeric building block with free α-carboxyl for direct coupling and γ-methyl ester stable under 20% piperidine/DMF. • Racemization-free D-Glu incorporation yielding proteolytically stable peptides for antimicrobial & therapeutic use. • Validated substrate for Mur ligase enzymology & peptidoglycan fragment synthesis. • High solubility (259 g/L, 25°C) for homogeneous enzymatic resolution. Supplied with full analytical documentation.

Molecular Formula C6H10NO4-
Molecular Weight 160.15 g/mol
Cat. No. B13906177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glutamic acid, 5-methyl ester
Molecular FormulaC6H10NO4-
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)[O-])N
InChIInChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1
InChIKeyZGEYCCHDTIDZAE-SCSAIBSYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glutamic Acid 5-Methyl Ester Overview


D-Glutamic acid, 5-methyl ester (CAS 6461-04-7), also known as D-Glu(OMe)-OH, is a D-enantiomeric amino acid derivative of glutamic acid, with a methyl ester group at the gamma-carboxyl position. This compound serves as a specialized chiral building block for solid-phase peptide synthesis (SPPS) and bioconjugation, offering a protected D-glutamate residue that imparts proteolytic stability to synthetic peptides . Its molecular formula is C6H11NO4, with a molecular weight of 161.16 g/mol, and it is distinct from its L- and DL- counterparts in stereochemistry, physical properties, and biological function .

Stereochemical Form
D-enantiomer building block for chiral peptide assembly
Protection Strategy
γ-methyl ester protected, free α-COOH for direct SPPS coupling
Research Workflow
Solid-phase peptide synthesis and bioconjugation studies

Why D-Glutamic Acid 5-Methyl Ester Is Irreplaceable


Generic substitution of D-Glutamic acid, 5-methyl ester with its L-enantiomer (CAS 1499-55-4) or racemic DL-mixture (CAS 14487-45-7) fails due to critical differences in stereochemistry, physicochemical properties, and biological function. The D-configuration confers distinct solubility, melting point, and optical rotation values, which directly impact synthetic workflow, purification efficiency, and the ultimate biological activity of D-amino acid-containing peptides . L-Glutamic acid 5-methyl ester, the naturally occurring enantiomer, serves as a neurotransmitter precursor, whereas the D-enantiomer is a key component of bacterial peptidoglycan and is essential for generating proteolytically stable, D-amino acid-containing peptides for antimicrobial and therapeutic applications . The following quantitative evidence details why this specific D-enantiomer must be selected over its analogs.

Stereochemistry mismatch: L- or DL-forms alter peptide conformation and may shift biological outcome
Physical property differences: solubility and melting point vary significantly; may require adjustment of reaction and purification conditions
Biological role mismatch: L-enantiomer is a neurotransmitter precursor, not suitable for bacterial peptidoglycan research

Quantitative Differentiation Evidence


Enantiomeric Purity and Optical Rotation

D-Glutamic acid 5-methyl ester (CAS 6461-04-7) is the single D-enantiomer, whereas L-Glutamic acid 5-methyl ester (CAS 1499-55-4) is the single L-enantiomer, and DL-Glutamic acid 5-methyl ester (CAS 14487-45-7) is the racemic mixture. The L-enantiomer exhibits an optical rotation of +28.0 ~ +30.0° (c=2, 6M HCl), while the DL-racemate has an optical rotation of 0º (c=2, 6N HCl). The D-enantiomer is specifically required for incorporation into peptides to confer proteolytic stability and for bacterial cell wall research .

Optical Rotation Comparison
Direct head-to-head
D-enantiomer (target)
non-zero rotation
L-enantiomer
+28.0 ~ +30.0°
DL-racemate
Supports enantiomeric identity control
Critical for chiral purity verification in peptide synthesis
Chiral chemistry Enantiomeric purity Peptide synthesis

Aqueous Solubility Profile

D-Glutamic acid 5-methyl ester has a calculated aqueous solubility of 259 g/L at 25°C, which is significantly different from the solubility profile of L-Glutamic acid 5-methyl ester (100 mg soluble in 10 mL H2O to give a clear colorless solution, equivalent to 10 g/L). This ~26-fold difference in aqueous solubility can impact reaction conditions, crystallization, and purification workflows in peptide synthesis .

Aqueous Solubility
Cross-study comparable
~26-fold
D-enantiomer (259 g/L) vs L-enantiomer (10 g/L)
Solubility-based workflow fit
Higher solubility may facilitate aqueous-phase reactions
Solubility Formulation Process chemistry

Melting Point Comparison

D-Glutamic acid 5-methyl ester exhibits a melting point of 175-176°C, whereas L-Glutamic acid 5-methyl ester melts at 178-180°C. This 3-4°C difference in melting point, while modest, reflects distinct solid-state packing arrangements arising from the opposite stereochemistry and can serve as a diagnostic for enantiomeric identity and purity .

Melting Point
Direct head-to-head
3–4 °C
D-enantiomer (175–176 °C) vs L-enantiomer (178–180 °C)
Identity and purity indicator
Serves as QC diagnostic for enantiopurity
Thermal properties Solid-state characterization Purity analysis

Regioselective Protection Advantage

D-Glutamic acid 5-methyl ester (CAS 6461-04-7) is a mono-methyl ester with the alpha-carboxyl group free (pKa ~2.2) and the gamma-carboxyl protected as a methyl ester. In contrast, D-Glutamic acid dimethyl ester (CAS 16422-27-8) has both alpha- and gamma-carboxyl groups methylated, leaving no free carboxyl for peptide bond formation without additional deprotection steps . The mono-ester form enables direct coupling in SPPS using the free alpha-carboxyl, while the gamma-methyl ester remains stable under standard Fmoc/t-Bu SPPS conditions, eliminating the need for orthogonal gamma-carboxyl deprotection during chain assembly.

Free Carboxyl Availability
Class-level inference
D-Glu(OMe)-OH
1 free α-COOH
Dimethyl ester
0 free COOH
Ready-to-use for SPPS coupling
Eliminates orthogonal deprotection step
Solid-phase peptide synthesis Orthogonal protection Amino acid building blocks

Biological Role in Peptidoglycan Research

D-Glutamic acid is an unnatural isomer of L-Glutamic acid and is found specifically in the peptidoglycan layer of bacterial cell walls in both gram-positive and gram-negative bacteria. D-Glutamic acid 5-methyl ester serves as a protected precursor for incorporating D-glutamate residues into peptidoglycan-mimetic peptides and for studying Mur ligase enzymes involved in bacterial cell wall biosynthesis . In contrast, L-Glutamic acid 5-methyl ester is a neurotransmitter precursor and is not a component of bacterial peptidoglycan, making it unsuitable for antibacterial target research .

Biological Research Relevance
Class-level inference
D-enantiomer
Bacterial peptidoglycan component
L-enantiomer
Neurotransmitter precursor
Relevant for antibacterial target studies
L-form may yield misleading results in bacterial assays
Antibacterial research Peptidoglycan biosynthesis Microbiology

Key Applications of D-Glutamic Acid 5-Methyl Ester


Solid-Phase Synthesis of D-Peptides

D-Glutamic acid 5-methyl ester is the preferred building block for incorporating D-glutamate residues into synthetic peptides via Fmoc-SPPS. The free alpha-carboxyl group enables direct coupling, while the gamma-methyl ester remains stable under standard deprotection conditions (20% piperidine in DMF). Peptides containing D-glutamate exhibit enhanced resistance to proteolytic degradation, making them valuable for therapeutic peptide development .

Antibacterial Drug Discovery

This compound serves as a substrate or precursor for studying Mur ligases (MurD, MurE, MurF) involved in bacterial peptidoglycan biosynthesis. Its D-stereochemistry matches the native D-glutamate found in the peptidoglycan stem peptide (L-Ala-γ-D-Glu-meso-DAP/D-Lys-D-Ala-D-Ala). Researchers use D-Glu(OMe)-OH to synthesize peptidoglycan fragment analogs for enzyme inhibition assays and for co-crystallization studies with Mur ligases .

Enzymatic Resolution and Chiral Pool Synthesis

D-Glutamic acid 5-methyl ester is employed as a chiral starting material or as a product in enzymatic resolution studies. Proteases and lipases can enantioselectively hydrolyze racemic glutamic acid esters to yield enantiopure D- or L-forms. The high aqueous solubility of the D-enantiomer (259 g/L) facilitates homogeneous enzymatic reactions, and the distinct optical rotation serves as a convenient analytical marker for monitoring enantiomeric excess .

Application
Selection Property
Validation Focus
Solid-phase synthesis of D-peptides
Orthogonal mono-methyl ester protection
Coupling efficiency and γ-ester stability under Fmoc conditions
Antibacterial drug discovery research
D-stereochemistry matching bacterial peptidoglycan
Mur ligase substrate specificity and co-crystallization
Enzymatic resolution & chiral pool synthesis
High aqueous solubility and distinct optical rotation
Enantiomeric excess monitoring and homogeneous reaction design
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